molecular formula C23H14N2O3S B2674809 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-84-4

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2674809
CAS No.: 361173-84-4
M. Wt: 398.44
InChI Key: QFDPFZOQITXLJJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a hybrid molecule combining a chromene-2-carboxamide core with a benzothiazole-substituted phenyl group. The chromene moiety (4-oxo-4H-chromene) is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or DNA. The benzothiazole group, a heterocyclic aromatic system containing sulfur and nitrogen, is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O3S/c26-18-13-20(28-19-7-3-1-5-16(18)19)22(27)24-15-11-9-14(10-12-15)23-25-17-6-2-4-8-21(17)29-23/h1-13H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDPFZOQITXLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Antimicrobial Activity

  • Chromene-2-carboxamide Analogs: Compounds like N-(3-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide (3′a) exhibit broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against S. aureus and C. albicans .
  • Triazole-Benzothiazole Hybrids : Patel et al. (2010) demonstrated that 6-fluoro or 6-methyl substituents on the benzothiazole ring significantly boost antibacterial activity, surpassing ampicillin against Gram-positive pathogens . This suggests that electron-withdrawing groups (e.g., fluoro) on benzothiazole could benefit the target compound’s design.

Anticancer Potential

  • Benzothiazole-Piperazine Derivatives : Compound 4l (N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}acetamide) showed potent antiproliferative effects against leukemia cells (CC50 = 5.1 µM) . The piperazine linker likely improves solubility and target engagement, a feature absent in the target compound’s structure.
  • Chromene-Carboxamide Core: While direct anticancer data for the target compound are unavailable, structurally related chromene derivatives (e.g., coumarin analogs) are known to inhibit topoisomerases or induce apoptosis .

Diuretic and Other Activities

  • Biphenyl-Benzothiazole Carboxamides: Compound II (N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide) demonstrated notable diuretic activity in vivo, attributed to sulfonamide-like effects on renal ion channels . The target compound’s chromene moiety may redirect its pharmacological profile toward non-diuretic applications.

Structure-Activity Relationship (SAR) Insights

Benzothiazole Substituents :

  • Electron-withdrawing groups (e.g., 6-fluoro, 6-nitro) enhance antibacterial and antitubercular activity .
  • Bulky substituents (e.g., piperazine in 4l) improve anticancer activity but may reduce membrane permeability .

Chromene vs. Biphenyl Cores :

  • Chromene derivatives (e.g., 3′a) favor antimicrobial activity due to planar aromaticity, while biphenyl-carboxamides (e.g., II) align with diuretic effects .

Carboxamide Linker :

  • The carboxamide group’s position (chromene-2- vs. biphenyl-4-) influences target specificity. For example, chromene-2-carboxamides are more likely to interact with microbial enzymes, whereas biphenyl variants target ion channels .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The compound features a chromene core substituted with a benzothiazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole and chromene exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess potent activity against both bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameType of ActivityMIC (μmol/mL)Reference
Compound 4dAntibacterial10.7 - 21.4
Compound 4pAntifungalNot specified
5cAntibacterial0.62
5dAntifungal0.74

Anticancer Activity

The chromene derivatives have also been evaluated for their anticancer potential. The mechanism often involves the inhibition of key enzymes related to cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on the inhibition of breast cancer cell lines showed that chromene derivatives could significantly reduce cell viability. The most effective compounds achieved IC50 values in the low micromolar range.

Neuroprotective Effects

Compounds similar to this compound have been investigated for their neuroprotective effects, particularly in models of Alzheimer's disease. These compounds often act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in managing cholinergic signaling in the brain.

Table 2: Neuroprotective Activity Against Cholinesterases

Compound NameAChE IC50 (μM)BuChE IC50 (μM)Reference
Compound 5c0.620.69
Compound 5d0.300.35

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various enzymes and receptors involved in disease processes. The presence of electron-donating groups on the benzothiazole ring enhances its binding affinity to target enzymes.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in DMSO-d6 or CDCl3) resolve the benzothiazole proton environments (δ 7.5–8.5 ppm) and chromene carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ at m/z 457.1) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) determine crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?

Q. Advanced

  • Kinase Profiling Assays: Use recombinant kinase panels to identify targets (e.g., BRAF or EGFR inhibition), given structural similarities to benzothiazole-based kinase inhibitors .
  • CRISPR-Cas9 Screens: Knock out putative targets (e.g., oncogenic kinases) to assess changes in compound efficacy .
  • Molecular Docking: Perform in silico simulations (AutoDock Vina) to predict binding poses in ATP-binding pockets, validated by mutagenesis studies .

What computational strategies predict the compound’s pharmacokinetic properties and target interactions?

Q. Advanced

  • QSAR Models: Utilize descriptors like logP, polar surface area, and topological indices to predict absorption and blood-brain barrier penetration .
  • Molecular Dynamics (MD): Simulate interactions with serum albumin (PDB ID: 1BM0) to estimate plasma protein binding .
  • ADMET Prediction Tools: SwissADME or ADMETLab 2.0 assess hepatotoxicity and CYP450 inhibition risks .

How can researchers address discrepancies in reported biological activities of structurally similar benzothiazole derivatives?

Q. Advanced

  • Meta-Analysis: Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity) and adjust for variables like cell line heterogeneity .
  • Structural Comparisons: Overlay crystallographic data (e.g., CCDC entries) to identify critical substituents (e.g., sulfonamide vs. carboxamide groups) that modulate activity .
  • Dose-Response Validation: Replicate conflicting studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

What in vitro and in vivo models are appropriate for assessing its therapeutic potential?

Q. Advanced

  • In Vitro:
    • 3D Tumor Spheroids: Mimic tumor microenvironments to evaluate penetration and hypoxia-selective cytotoxicity .
    • Primary Patient-Derived Cells: Test efficacy in drug-resistant melanoma or NSCLC lines .
  • In Vivo:
    • Xenograft Models: Administer orally (10–50 mg/kg/day) to NSG mice bearing BRAF-mutant tumors; monitor tumor volume via caliper measurements .
    • Toxicity Screening: Assess hepatorenal function and hematological parameters after 28-day dosing .

What are the key considerations in stability studies under various pH and temperature conditions?

Q. Basic

  • Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via HPLC-MS; chromene ring oxidation is a major pathway .
  • Photostability: Conduct ICH Q1B-compliant studies under UV light (320–400 nm) to detect photoisomerization .

How can structure-activity relationship (SAR) studies optimize its bioactivity?

Q. Advanced

  • Substituent Variation: Replace the benzothiazole’s sulfur with oxygen (to form benzoxazole) and evaluate changes in kinase selectivity .
  • Bioisosteric Replacement: Substitute the chromene’s 4-oxo group with a sulfone to enhance metabolic stability .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade oncogenic targets .

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